1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole
Overview
Description
1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C10H7Cl2N3O3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole typically involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl alcohol. This intermediate is then reacted with 4-nitro-1H-pyrazole under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 1-[(2,5-dichlorophenoxy)methyl]-4-amino-1H-pyrazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole can be compared with other similar compounds such as:
1-[(2,3-dichlorophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole: This compound has a similar structure but with different substitution patterns on the phenoxy group, leading to variations in its chemical and biological properties.
1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and dichlorophenoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,5-dichlorophenoxy)methyl]-4-nitropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O3/c11-7-1-2-9(12)10(3-7)18-6-14-5-8(4-13-14)15(16)17/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXWSRSZLLTROC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCN2C=C(C=N2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224283 | |
Record name | 1-[(2,5-Dichlorophenoxy)methyl]-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-73-9 | |
Record name | 1-[(2,5-Dichlorophenoxy)methyl]-4-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,5-Dichlorophenoxy)methyl]-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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